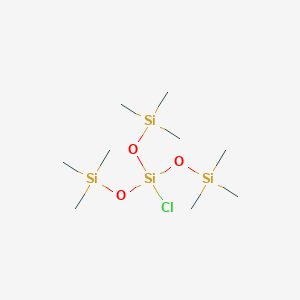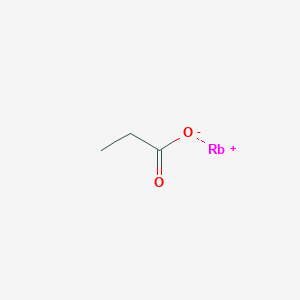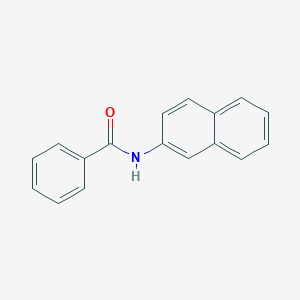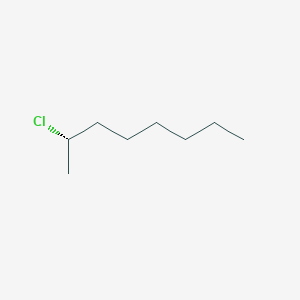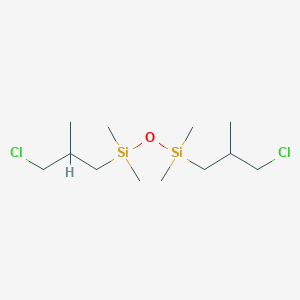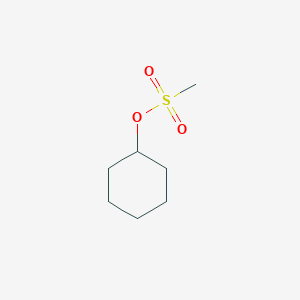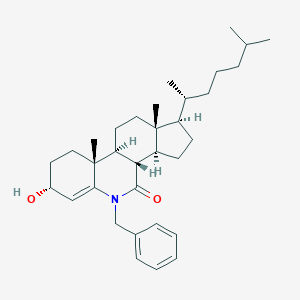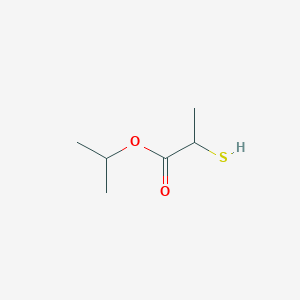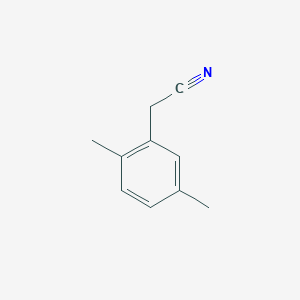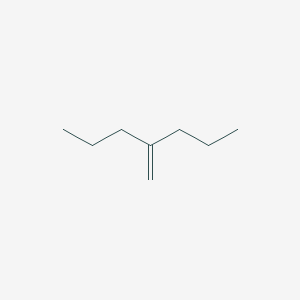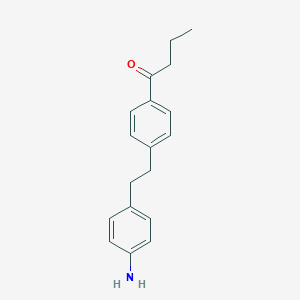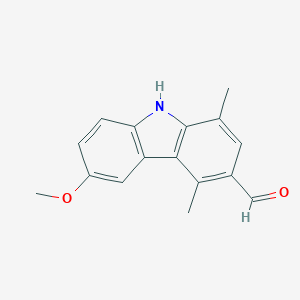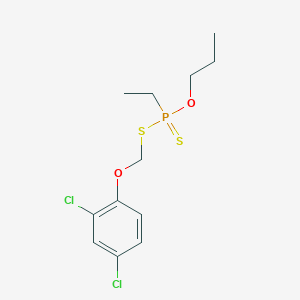
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate, commonly known as Propham, is a herbicide that is widely used in agriculture. It is a selective herbicide that is used to control weeds in various crops, including potatoes, sugar beets, and carrots. Propham has been used for several decades, and its use has been extensively studied.
Mecanismo De Acción
Propham works by inhibiting the growth of weeds. It does this by interfering with the synthesis of certain proteins that are essential for weed growth. Propham also disrupts the cell division process in weeds, which leads to their death.
Efectos Bioquímicos Y Fisiológicos
Propham has been shown to have minimal toxic effects on humans and animals. However, it can have negative effects on the environment, particularly on non-target plants and animals. Propham can also accumulate in soil and water, which can lead to long-term environmental damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propham is a widely used herbicide, and its effects have been extensively studied. This makes it an ideal candidate for lab experiments. However, the use of Propham in lab experiments can be limited by its potential impact on non-target plants and animals. Researchers must take care to minimize the environmental impact of their experiments.
Direcciones Futuras
There are several areas of future research that could be explored in relation to Propham. These include:
1. Developing new synthesis methods that are more efficient and environmentally friendly.
2. Studying the potential use of Propham as a growth regulator in other crops.
3. Investigating the potential impact of Propham on non-target plants and animals.
4. Developing new herbicides that are more effective and have less environmental impact than Propham.
Conclusion:
Propham is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds and disrupting their cell division process. Propham has been shown to have minimal toxic effects on humans and animals, but it can have negative effects on the environment. Future research on Propham could focus on developing new synthesis methods, studying its potential use as a growth regulator, investigating its impact on non-target plants and animals, and developing new herbicides that are more effective and environmentally friendly.
Métodos De Síntesis
Propham can be synthesized by reacting 2,4-dichlorophenol with chloromethyl ethylphosphonodithioate. The resulting product is then treated with propyl alcohol, which leads to the formation of Propham. The synthesis of Propham is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Propham has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds in various crops. Propham has also been studied for its potential use as a growth regulator in plants. It has been shown to increase the yield of some crops, such as potatoes, by promoting tuberization.
Propiedades
Número CAS |
18596-67-3 |
|---|---|
Nombre del producto |
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate |
Fórmula molecular |
C12H17Cl2O2PS2 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
(2,4-dichlorophenoxy)methylsulfanyl-ethyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H17Cl2O2PS2/c1-3-7-16-17(18,4-2)19-9-15-12-6-5-10(13)8-11(12)14/h5-6,8H,3-4,7,9H2,1-2H3 |
Clave InChI |
GQIMPJUQDSPLPN-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



